molecular formula C13H18FNO3 B1404371 2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine CAS No. 873453-88-4

2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine

Cat. No.: B1404371
CAS No.: 873453-88-4
M. Wt: 255.28 g/mol
InChI Key: AJTQEBNFYKZNPN-UHFFFAOYSA-N
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Description

2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine is a chemical compound with diverse applications in scientific research due to its multifunctional properties. This compound is characterized by the presence of a fluoro group, a tetrahydropyran-2-yloxy group, and an ethoxy group attached to a phenylamine core.

Scientific Research Applications

2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine is utilized in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.

Future Directions

: Sigma-Aldrich: 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol : Thermo Scientific Chemicals: 2-(4-Bromophenoxy)tetrahydropyran : Biosynth: 2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine : ChemScene: 2-Fluoro-4-(2-((tetrahydro-2h-pyran-2-yl)oxy)ethoxy)aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Tetrahydropyran-2-yloxy Intermediate: This step involves the protection of a hydroxyl group using tetrahydropyran (THP) in the presence of an acid catalyst.

    Ethoxylation: The protected intermediate is then reacted with ethylene oxide under basic conditions to introduce the ethoxy group.

    Amination: Finally, the phenylamine core is introduced through a nucleophilic substitution reaction with an appropriate amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance binding affinity and selectivity, while the tetrahydropyran-2-yloxy and ethoxy groups can modulate the compound’s physicochemical properties, such as solubility and stability. These interactions can lead to various biological effects, including enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-[2-(methoxy)-ethoxy]-phenylamine
  • 2-Fluoro-4-[2-(tetrahydro-furan-2-yloxy)-ethoxy]-phenylamine
  • 2-Fluoro-4-[2-(tetrahydro-thiopyran-2-yloxy)-ethoxy]-phenylamine

Uniqueness

2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine is unique due to the presence of the tetrahydropyran-2-yloxy group, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research applications, offering distinct advantages over similar compounds with different substituents.

Properties

IUPAC Name

2-fluoro-4-[2-(oxan-2-yloxy)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3/c14-11-9-10(4-5-12(11)15)16-7-8-18-13-3-1-2-6-17-13/h4-5,9,13H,1-3,6-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTQEBNFYKZNPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCOC2=CC(=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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